molecular formula C9H16N2O2S2 B083556 Morpholin-4-yl morpholine-4-carbodithioate CAS No. 13752-51-7

Morpholin-4-yl morpholine-4-carbodithioate

Cat. No. B083556
CAS RN: 13752-51-7
M. Wt: 248.4 g/mol
InChI Key: HOEFWOBLOGZQIQ-UHFFFAOYSA-N
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Patent
US04639517

Procedure details

In this example, a methylene chloride solution of N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was prepared by reacting morpholine, dissolved in methylene chloride, sequentially with a NaOCl bleach solution and carbon disulfide in the manner described in U.S. Pat. No. 3,985,743. At the end of the reaction the methylene chloride organic phase was separated from the water phase. The methylene chloride solution was diluted with methylene chloride to a total solids content of 12 percent. 100 volumes of this organic solution containing the N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was stirred with 100 volumes of hydrochloric acid having a normality of 0.06 N, the HCl being used in amount of 5.8 milliequivalents of acid based on 15.7 grams of solids. The aqueous acid and organic solutions were stirred together for about 15 minutes to a pH of the mixture of 2.7. The acid phase was separated from the organic solution by transferring the mixture to a separating vessel settling the layers, and decanting. The organic solution was then washed twice with 100 volumes of distilled water and separated from the water. The methylene chloride was then flashed off and the dried N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide collected. The melting point of the N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide was found to be 134.8° C. A sample of N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide was aged in an air over at 100° C. for 60 minutes to test for stability. The melting point after aging was determined and found to be 133.0° C., for a ΔT of 1.8, this sample being very stable. When a control run was made without the acid wash, using only water washes, the unaged melting point was found to be 134.4° C. and the aged melting point was found to be 128.4° , for a ΔT of 6.0, which represents a very unstable product with unsatisfactory storage stability and product activity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7](=[S:9])=[S:8]>C(Cl)Cl.[O-]Cl.[Na+]>[CH2:6]1[N:1]([C:7]([S:9][N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[S:8])[CH2:2][CH2:3][O:4][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred with 100 volumes of hydrochloric acid having a normality of 0.06 N
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was separated from the water phase
ADDITION
Type
ADDITION
Details
The methylene chloride solution was diluted with methylene chloride to a total solids content of 12 percent
ADDITION
Type
ADDITION
Details
100 volumes of this organic solution containing the N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide
STIRRING
Type
STIRRING
Details
The aqueous acid and organic solutions were stirred together for about 15 minutes to a pH of the mixture of 2.7
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The acid phase was separated from the organic solution
CUSTOM
Type
CUSTOM
Details
decanting
WASH
Type
WASH
Details
The organic solution was then washed twice with 100 volumes of distilled water
CUSTOM
Type
CUSTOM
Details
separated from the water
CUSTOM
Type
CUSTOM
Details
the dried N-oxydiethylenecarbamyl-N'-oxydiethylenesulfenamide collected
CUSTOM
Type
CUSTOM
Details
to be 134.8° C
CUSTOM
Type
CUSTOM
Details
to be 133.0° C., for a ΔT of 1.8
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
to be 134.4° C.
CUSTOM
Type
CUSTOM
Details
to be 128.4° , for a ΔT of 6.0, which

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C1COCCN1C(=S)SN2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.